An In-depth Technical Guide to DREADDs: Mechanism, Application, and Experimental Protocols
An In-depth Technical Guide to DREADDs: Mechanism, Application, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology that allows for precise temporal and spatial control of G protein-coupled receptor (GPCR) signaling pathways in vivo.[1][2] These engineered receptors are unresponsive to endogenous ligands but can be potently and selectively activated by pharmacologically inert, "designer" small molecules.[3][4] This technology has revolutionized neuroscience and is finding increasing application in other fields like cardiology and endocrinology, offering an unparalleled tool to dissect the function of specific cell types within complex biological systems.[5][6] This guide provides a comprehensive technical overview of DREADDs, including their mechanism of action, a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Concepts: How DREADDs Work
DREADDs are typically derived from human muscarinic acetylcholine receptors (mAChRs) that have been mutated to no longer bind acetylcholine.[7][8] Instead, they are activated by synthetic ligands, most notably Clozapine-N-Oxide (CNO) and its more recent, potent analogue, Deschloroclozapine (DCZ).[3][9] A key feature of DREADD technology is the ability to selectively activate different G protein signaling cascades depending on the DREADD variant used.[1][4]
The primary types of DREADDs are:
-
Gq-coupled DREADDs (e.g., hM3Dq): Upon activation, these receptors couple to the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In neurons, this cascade typically results in depolarization and increased neuronal firing.[4][10][11]
-
Gi-coupled DREADDs (e.g., hM4Di): These receptors couple to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][12] This signaling cascade can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in hyperpolarization and neuronal silencing.[13][14]
-
Gs-coupled DREADDs (e.g., GsD): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of protein kinase A (PKA).[4]
-
KORD (κ-opioid receptor DREADD): This is a Gi-coupled DREADD derived from the kappa-opioid receptor that is activated by the pharmacologically inert ligand Salvinorin B (SalB), providing an orthogonal system to the muscarinic-based DREADDs.[15][16][17]
Quantitative Data Presentation
The selection of a DREADD and its corresponding ligand is a critical experimental design choice. The following tables summarize key quantitative parameters for the most commonly used DREADD ligands.
| Ligand | DREADD Receptor | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Notes |
| Clozapine-N-Oxide (CNO) | hM3Dq | - | 7.3[2] | Prototypical DREADD agonist. Can be reverse-metabolized to clozapine, which has its own psychoactive effects.[18][19][20] |
| hM4Di | - | 8.1[12][18] | ||
| Deschloroclozapine (DCZ) | hM3Dq | 6.3[7] | 0.081[2] | Highly potent and brain-penetrant agonist with faster kinetics than CNO.[1][9][21] |
| hM4Di | 4.2[7] | 0.051[2] | ||
| Salvinorin B (SalB) | KORD | - | 11.8[5][22] | Orthogonal to CNO-activated DREADDs, allowing for multiplexed experiments.[15][16] |
| Compound 21 (C21) | hM4Di | - | 2.95[18] | An alternative to CNO with a favorable pharmacokinetic profile.[18] |
| JHU37152 | hM3Dq | 1.8[23] | - | High-affinity ligand. |
| hM4Di | 8.7[23] | - | ||
| JHU37160 | hM3Dq | 1.9[23] | - | High-affinity ligand. |
| hM4Di | 3.6[23] | - |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways activated by Gq, Gi, and Gs-coupled DREADDs.
Caption: Gq-DREADD signaling pathway.
Caption: Gi-DREADD signaling pathway.
Caption: Gs-DREADD signaling pathway.
Experimental Protocols
A typical in vivo DREADD experiment involves several key stages, from viral vector delivery to behavioral analysis and histological confirmation.
Stereotactic Injection of AAV-DREADD
This protocol describes the injection of an adeno-associated virus (AAV) encoding a DREADD into a specific brain region of a mouse.
Materials:
-
AAV encoding the DREADD of interest (e.g., AAV5-CaMKIIa-hM3D(Gq)-mCherry) at a titer of at least 10^12 GC/mL.[24]
-
Stereotactic frame.
-
Anesthesia machine with isoflurane.
-
Microinjection pump and glass micropipettes.
-
Surgical tools (scalpel, forceps, etc.).
-
Analgesics and antiseptic solutions.
Procedure:
-
Anesthetize the mouse using isoflurane (4% for induction, 1.5-2.5% for maintenance).[24]
-
Secure the mouse in the stereotactic frame.[25]
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and clean with antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and determine the coordinates for the target brain region.
-
Drill a small craniotomy over the target site.
-
Lower the micropipette containing the AAV to the desired depth.
-
Infuse the virus at a slow rate (e.g., 40 nL/min) to a total volume of 200-250 nL.[3][24]
-
Leave the pipette in place for 10 minutes post-infusion to allow for diffusion before slowly retracting it.[24]
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow 2-4 weeks for viral expression before proceeding with experiments.[3]
DREADD Activation and Behavioral Analysis
Materials:
-
DREADD ligand (e.g., CNO, DCZ) dissolved in an appropriate vehicle (e.g., saline, DMSO).
-
Behavioral testing apparatus (e.g., open field, elevated plus maze).
Procedure:
-
Habituate the animals to the experimental procedures and testing environment.
-
On the test day, administer the DREADD ligand via the desired route (e.g., intraperitoneal injection, oral administration). A typical CNO dose is 0.3-5 mg/kg, while DCZ is effective at much lower doses (e.g., 0.1 mg/kg).[3][9][18]
-
Wait for the appropriate time for the ligand to take effect. For CNO, this is typically 30 minutes, while DCZ can have effects within minutes.[2][3]
-
Conduct the behavioral test. The duration of the behavioral effects can range from approximately 60 minutes for SalB to several hours for CNO.[26][27]
-
It is crucial to include appropriate control groups, such as animals expressing a control virus (e.g., encoding only a fluorescent reporter) and/or receiving vehicle injections.[8]
Validation of DREADD Activity
4.3.1. c-Fos Immunohistochemistry
Activation of Gq-coupled DREADDs leads to neuronal firing, which can be indirectly measured by the expression of the immediate early gene c-Fos.
Procedure:
-
Administer the DREADD ligand as described above.
-
90 minutes after ligand administration, perfuse the animal transcardially with 4% paraformaldehyde (PFA).[28][29]
-
Harvest the brain and post-fix in PFA overnight, followed by cryoprotection in a sucrose solution.[14]
-
Section the brain on a cryostat.
-
Perform immunohistochemistry using an anti-c-Fos antibody.[14][28]
-
Image the sections and quantify the number of c-Fos-positive cells in the target region. A significant increase in c-Fos expression in the DREADD-expressing group compared to controls confirms successful DREADD activation.[30]
4.3.2. In Vivo Electrophysiology
Directly measuring changes in neuronal firing rates provides the most definitive validation of DREADD-mediated modulation of neuronal activity.
Procedure:
-
Implant a microelectrode array in the target brain region of the DREADD-expressing animal.
-
After recovery, record baseline neuronal activity.
-
Administer the DREADD ligand and continue recording to observe changes in firing rate.
-
For hM3Dq, an increase in firing rate is expected, while for hM4Di, a decrease is expected.[31][32]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a DREADD-based study, from initial hypothesis to final data analysis.
Caption: A typical experimental workflow for a DREADD-based study.
Conclusion and Future Directions
DREADD technology offers an unprecedented ability to remotely control cell signaling and neuronal activity, providing a powerful tool for dissecting the causal role of specific cell populations in complex physiological and behavioral processes.[9][33] The development of new, more potent, and faster-acting ligands like DCZ, as well as orthogonal systems like KORD/SalB, continues to expand the capabilities of this technology.[1][16] As our understanding of the nuances of DREADD pharmacology and in vivo kinetics improves, so too will the precision and reliability of the experiments that employ them. For researchers in both basic science and drug development, a thorough understanding of the principles and protocols outlined in this guide is essential for the successful application of this transformative technology.
References
- 1. Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereotaxic AAV-HM4Di-mCherry Injections and the DREADD System [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. DREADD ligands (CNO / SalB / DCZ) for neuroscience research | Hello Bio [hellobio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. 2.2. Mouse model [bio-protocol.org]
- 9. Frontiers | Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats [frontiersin.org]
- 10. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenet… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A New DREADD Facilitates the Multiplexed Chemogenetic Interrogation of Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 18. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rdw.rowan.edu [rdw.rowan.edu]
- 20. researchwithrowan.com [researchwithrowan.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Salvinorin B | DREADD Ligands | Tocris Bioscience [tocris.com]
- 23. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stereotaxic delivery of AAV [bio-protocol.org]
- 25. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 26. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 27. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Gq DREADD activation of CaMKIIa MnPO neurons stimulates nitric oxide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 30. Chemogenetic inhibition in the dorsal striatum reveals regional specificity of direct and indirect pathway control of action sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. lions-talk-science.org [lions-talk-science.org]
